molecular formula C11H15BrN2O4 B13841776 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-hydrazinyl-2-methylpropanoic Acid

3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-hydrazinyl-2-methylpropanoic Acid

Cat. No.: B13841776
M. Wt: 319.15 g/mol
InChI Key: KEIKKIDHEDKGNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-hydrazinyl-2-methylpropanoic Acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a brominated phenyl ring with hydroxyl and methoxy substituents, a hydrazinyl group, and a methylpropanoic acid moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-hydrazinyl-2-methylpropanoic Acid can be achieved through multiple synthetic routes One common method involves the bromination of a phenolic compound followed by methoxylation and subsequent hydrazinylation The reaction conditions typically include the use of bromine or N-bromosuccinimide (NBS) for bromination, methanol and a base for methoxylation, and hydrazine hydrate for hydrazinylation

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and methoxylation processes, followed by continuous flow hydrazinylation and esterification. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Safety measures are crucial due to the handling of reactive bromine and hydrazine compounds.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-hydrazinyl-2-methylpropanoic Acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The hydrazinyl group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-hydrazinyl-2-methylpropanoic Acid is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural features suggest it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development in treating diseases like cancer and inflammation.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and material engineering.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-hydrazinyl-2-methylpropanoic Acid involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The brominated phenyl ring can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The hydroxyl and methoxy groups can participate in hydrogen bonding, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
  • 3-Bromo-4-hydroxy-5-methoxybenzonitrile
  • 2-Bromo-6-methoxyphenol

Uniqueness

Compared to similar compounds, 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-hydrazinyl-2-methylpropanoic Acid stands out due to its combination of functional groups. The presence of both hydrazinyl and methylpropanoic acid moieties provides unique reactivity and binding properties, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H15BrN2O4

Molecular Weight

319.15 g/mol

IUPAC Name

3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-hydrazinyl-2-methylpropanoic acid

InChI

InChI=1S/C11H15BrN2O4/c1-11(14-13,10(16)17)5-6-3-7(12)9(15)8(4-6)18-2/h3-4,14-15H,5,13H2,1-2H3,(H,16,17)

InChI Key

KEIKKIDHEDKGNM-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=C(C(=C1)Br)O)OC)(C(=O)O)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.